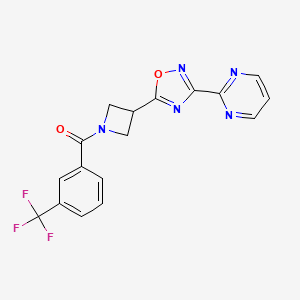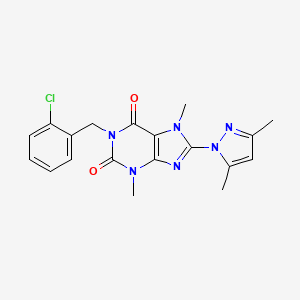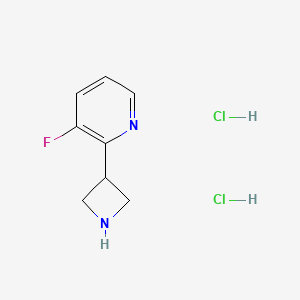
(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 375.311. Unfortunately, I could not find more specific information on the physical and chemical properties of this compound. More detailed information may be available in specialized chemical literature or databases.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Farag and Fahim (2019) discusses the synthesis of novel pyrazole and pyrimidine derivatives, highlighting their significant antitumor, antimicrobial, and antioxidant activities. This research emphasizes the potential therapeutic applications of related compounds in treating various diseases and conditions. Density functional theory (DFT) calculations further support the structure-activity relationship, offering insights into the chemical behavior of these compounds (Farag & Fahim, 2019).
Imaging Agents for Parkinson's Disease
Wang et al. (2017) synthesized and evaluated "[11C]HG-10-102-01" as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. This research demonstrates the application of related compounds in developing diagnostic tools for neurodegenerative diseases, contributing to early detection and treatment strategies (Wang, Gao, Xu, & Zheng, 2017).
Advanced Materials Development
Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for their optical properties, indicating potential applications in creating low-cost luminescent materials. This study highlights the role of related chemical structures in developing advanced materials for technological and industrial uses (Volpi et al., 2017).
Antimicrobial and Antiproliferative Activities
Research by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with pyrazolyl moieties demonstrated significant antimicrobial and anticancer activities. These findings suggest the potential of related compounds in creating new therapeutic agents for combating microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Therefore, it should be handled with appropriate safety precautions. More detailed information on the safety and hazards of this compound may be available in material safety data sheets or other safety literature.
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential applications in various fields. It’s worth noting that similar compounds have found applications in the agrochemical and pharmaceutical industries . More detailed information may be available in specialized chemical literature or databases.
properties
IUPAC Name |
[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2/c18-17(19,20)12-4-1-3-10(7-12)16(26)25-8-11(9-25)15-23-14(24-27-15)13-21-5-2-6-22-13/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUDAJWEIFBHCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)
![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)


![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)
![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)
![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)